REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=1.[CH3:15]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH3:15])[C:10]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=1
|
Name
|
|
Quantity
|
1.501 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=3CCCCC3NC2=CC1
|
Name
|
k-t-butoxide
|
Quantity
|
0.707 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.894 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The desired product was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=3CCCCC3N(C2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.463 mmol | |
AMOUNT: MASS | 1.443 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |